molecular formula C20H19N3OS B4176226 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methylphenyl)ethanone

2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methylphenyl)ethanone

Cat. No. B4176226
M. Wt: 349.5 g/mol
InChI Key: YYLFLIHGVHUKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. The compound belongs to the class of triazole compounds, which have been widely studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methylphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of enzymes such as tyrosine kinases and cyclooxygenases, which are known to play a crucial role in cancer and inflammatory disorders.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the reduction of oxidative stress and inflammation in various tissues. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methylphenyl)ethanone in lab experiments is its high potency and selectivity towards certain enzymes and signaling pathways, which allows for the study of specific biological processes. However, one of the limitations of using the compound is its relatively low solubility in water, which can affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several future directions for the study of 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methylphenyl)ethanone. One potential direction is the development of novel analogs of the compound with improved potency and selectivity towards specific disease targets. Another direction is the investigation of the compound's potential applications in agriculture, such as the development of new pesticides or herbicides. Finally, the compound's potential applications in material science, such as the synthesis of new polymers or nanomaterials, could also be explored.

Scientific Research Applications

The compound has been extensively studied for its potential applications in medicine, particularly in the treatment of various diseases such as cancer, diabetes, and inflammatory disorders. Several studies have reported the anti-cancer activity of the compound against different types of cancer cells, including breast, lung, and colon cancer cells. The compound has also been shown to have anti-diabetic and anti-inflammatory effects.

properties

IUPAC Name

1-(4-methylphenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-3-13-23-19(17-7-5-4-6-8-17)21-22-20(23)25-14-18(24)16-11-9-15(2)10-12-16/h3-12H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLFLIHGVHUKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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